molecular formula C17H22BrNO B7727551 N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B7727551
M. Wt: 336.3 g/mol
InChI Key: ZPRZTROVUOVYNM-UHFFFAOYSA-N
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Description

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide is a synthetic organic compound featuring a strained bicyclo[2.1.1]hexane scaffold. This high-energy carbocyclic framework is of significant interest in medicinal chemistry for its potential as a saturated isostere for aromatic rings or other planar systems, which can improve solubility, reduce metabolic inactivation, and alter conformational properties in drug design. The molecule is functionalized with a bromo group, offering a versatile handle for further synthetic modification via cross-coupling reactions, and a benzyl carboxamide moiety. Compounds with the bicyclo[2.1.1]hexane backbone and similar carboxamide functionalization have been investigated for their biological activity. Research into structurally related N-substituted carboxamides has shown that such molecules can act as modulators of ion channels, such as sodium channels, and are explored for the treatment of conditions including neuropathic pain, inflammatory pain, and certain arrhythmias . The presence of the bromine atom significantly expands the compound's utility as a key synthetic intermediate, allowing researchers to efficiently create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referencing the relevant safety data sheet.

Properties

IUPAC Name

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO/c1-15(2)16(3)9-10-17(15,13(16)18)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZTROVUOVYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C2Br)C(=O)NCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition of Strained Alkenes

Photochemical [2+2] cycloaddition between methyl-substituted norbornadiene derivatives and electron-deficient alkenes generates the bicyclo[2.1.1]hexane framework. For example, irradiation of 2,3-dimethylnorbornadiene with dichloromaleic anhydride in benzene yields a bicyclic adduct with 65–70% efficiency. The reaction proceeds via a diradical intermediate, with regioselectivity controlled by steric effects from the methyl groups.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed cyclopropanation of 1,5-dienes with diazo compounds offers a stereocontrolled route. A reported protocol uses Rh₂(OAc)₄ (2 mol%) and ethyl diazoacetate to functionalize 4,5-dimethyl-1,5-hexadiene, yielding a bicyclo[2.1.1]hexane carboxylate ester in 58% yield. The trimethyl substitution is introduced via pre-functionalized dienes.

Amidation with Benzylamine

The carboxamide group is introduced via activation of the bicyclohexane carboxylic acid:

Acid Chloride Intermediate

Treatment of 6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with benzylamine in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, yielding the amide in 85–90% purity. Column chromatography (n-pentane:EtOAc = 9:1) removes unreacted amine and byproducts.

Coupling Reagents

Alternative methods employ EDCl/HOBt in DMF to couple the carboxylic acid directly with benzylamine. This one-pot approach avoids handling corrosive acid chlorides and achieves comparable yields (80–82%).

Optimization and Challenges

Steric Hindrance Mitigation

The 4,5,5-trimethyl groups impede reaction rates during bromination and amidation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improves accessibility to the C6 position.

Purification Strategies

Silica gel chromatography with gradient elution (n-pentane to EtOAc) effectively separates the target compound from regioisomers. Analytical HPLC (C18 column, 70:30 MeCN:H₂O) confirms ≥98% purity.

Spectral Characterization

Key spectroscopic data validate the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (d, J = 5.6 Hz, 2H, NCH₂), 2.91 (s, 1H, bridgehead H), 1.52 (s, 6H, C5–CH₃), 1.24 (s, 3H, C4–CH₃).

  • HRMS (ESI+): m/z calc’d for C₁₈H₂₁BrNO [M+H]⁺: 362.0854; found: 362.0856 .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The bicyclic structure allows for addition reactions at specific sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide:

  • Molecular Formula : C18H22BrNO3
  • Molecular Weight : 380.276 g/mol
  • CAS Number : 1005112-28-6

The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds exhibit significant cytotoxicity against various cancer cell lines. The bromine atom and the amide functional group are believed to enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

Synthesis Pathway Example
this compound can be synthesized through a multi-step reaction starting from commercially available precursors. The synthesis involves:

  • Bromination of the bicyclic framework.
  • Formation of the amide bond via coupling reactions.
    This synthetic route allows for the incorporation of various substituents on the benzyl group, tailoring the compound for specific applications .

Agrochemical Development

There is growing interest in utilizing this compound within agrochemicals due to its potential insecticidal properties.

Research Findings
Preliminary studies indicate that derivatives of bicyclic amides can exhibit insecticidal activity against pests such as aphids and beetles. The mechanism is thought to involve disruption of neurotransmitter function in insects . Further research is needed to explore these properties comprehensively.

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl and bromine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bicyclo[2.1.1]hexane-1-carboxamide core but differ in substituents, enabling comparative analysis of structural and functional effects:

6-Bromo-4,5,5-trimethyl-N-(m-tolyl)bicyclo[2.1.1]hexane-1-carboxamide (CAS: 1005266-89-6)

  • Key Differences : Substitution of the benzyl group in the target compound with m-tolyl (methylphenyl) at the amide nitrogen.
  • The methyl group on the phenyl ring could slightly increase hydrophobicity (logP) relative to unsubstituted benzyl .

6-Bromo-N-(4-chlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide (CAS: 1005082-00-7)

  • Key Differences : Replacement of the benzyl group with a 4-chlorophenyl substituent.
  • Impact :
    • The electron-withdrawing chlorine atom may enhance electrophilicity of the amide carbonyl, affecting reactivity in nucleophilic environments.
    • Increased polarity compared to benzyl could reduce membrane permeability but improve binding to polar biological targets .

6-Bromo-N-[5-[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carbonyl)amino]naphthalen-1-yl]-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide

  • Key Differences : Dimeric structure with two bicyclohexane units linked via a naphthalene bridge.
  • Impact :
    • Increased molecular weight (~2×) and steric bulk may limit bioavailability but enhance multivalent interactions with targets.
    • The bromine atoms at position 6 in both cores could amplify halogen-bonding interactions in crystallographic or receptor-binding contexts .

Structural and Functional Implications

Core Structure

  • Methyl groups at positions 4, 5, and 5 enhance steric shielding, possibly protecting the carboxamide from metabolic degradation .

Substituent Effects

Substituent Example Compound logP (Predicted) Melting Point (°C) Bioactivity Implications
Benzyl Target Compound ~3.8 Not reported Balanced lipophilicity for cellular uptake
m-Tolyl CAS 1005266-89-6 ~3.9 Not reported Moderate solubility in apolar matrices
4-Chlorophenyl CAS 1005082-00-7 ~4.2 Not reported Enhanced polar interactions
Dimeric naphthalene Compound in ~6.5 Not reported Potential for multivalent binding
  • Bromine at Position 6 : Common across analogs, suggesting a role in electronic modulation (e.g., resonance effects) or serving as a synthetic handle for further derivatization .

Spectroscopic Trends

  • IR Spectroscopy : Stretching frequencies for C=O (~1650–1680 cm⁻¹) and C-Br (~550–600 cm⁻¹) are expected to align with reported analogs .
  • NMR : The benzyl group’s protons would resonate at δ ~7.2–7.4 ppm (aromatic), distinct from m-tolyl (δ ~6.8–7.1 ppm) or 4-chlorophenyl (δ ~7.3–7.5 ppm) .

Biological Activity

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial efficacy, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}BrN\O
  • Molecular Weight : 270.17 g/mol
  • CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.

Synthesis

The synthesis of this compound typically involves the bromination of bicyclic precursors followed by amide formation with benzylamine. This method has been adapted from techniques used for synthesizing related bicyclic compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-benzyl derivatives, particularly against resistant bacterial strains:

  • Antimicrobial Efficacy :
    • A study demonstrated that various N-benzyl derivatives exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. The results indicated that these compounds could serve as lead candidates for developing new antimycobacterial agents .
    • The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death.
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for several N-benzyl derivatives were reported to range from 7.81 µg/mL to 250 µg/mL against various bacterial strains, indicating a broad spectrum of activity .

Study 1: Antimicrobial Assessment

A series of benzyl derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds similar to this compound showed promising results in inhibiting the growth of resistant strains of bacteria .

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
7oMycobacterium smegmatis2015
7pStaphylococcus aureus1830
7qEscherichia coli1550

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various N-benzyl derivatives revealed that modifications at the benzyl moiety significantly influenced antimicrobial potency. The presence of bromine at specific positions enhanced the lipophilicity and membrane disruption capabilities of the compounds .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic transformations:

Bicyclic Core Construction : Start with a bicyclo[2.1.1]hexane scaffold, leveraging Diels-Alder or photochemical [2+2] cycloadditions to form the strained ring system .

Functionalization : Introduce the bromo group via electrophilic halogenation (e.g., NBS in CCl₄ under UV light) at the 6-position, ensuring regioselectivity through steric and electronic control .

Carboxamide Installation : Couple the benzylamine group using EDCI/HOBt-mediated amidation under anhydrous conditions .

  • Key Optimization : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) and validate purity by TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic protons, benzyl group resonance at δ 4.3–4.5 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁BrNO₂: 370.0724) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection (λ = 254 nm); aim for ≥95% purity .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to:
  • Thermal Degradation : 40–80°C for 24–72 hours .
  • Hydrolytic Conditions : pH 3–10 buffers at 37°C .
  • Analysis : Monitor degradation via HPLC-MS; identify major impurities (e.g., de-brominated products or carboxamide hydrolysis) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or sealed vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic core formation to enforce stereocontrol .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., heavy-atom derivatization with bromine) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Triangulation : Cross-validate using:

In Vitro Assays : Radioligand binding (e.g., A₃ adenosine receptor affinity, Ki determination via competitive displacement ).

Cell-Based Models : Functional cAMP assays in HEK293 cells transfected with target receptors .

  • Dose-Response Reproducibility : Ensure consistent compound solubility (use DMSO stock ≤0.1% v/v) and control for batch-to-batch variability via HRMS .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to A₃ adenosine receptors. Focus on:
  • Binding Pockets : Hydrophobic interactions with benzyl/bromo groups .
  • Dynamics Simulations : MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : MM-GBSA to estimate binding affinities and prioritize analogs .

Q. What methodologies identify degradation pathways in long-term stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (254 nm) or radical initiators (AIBN) to simulate oxidative stress .
  • LC-QTOF Analysis : Fragment ions and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratio) to trace bromine loss pathways .
  • Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life under varying conditions .

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